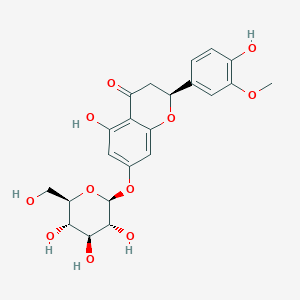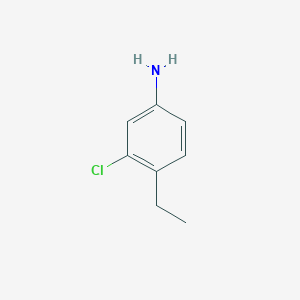
3-Chloro-4-ethylaniline
Overview
Description
3-Chloro-4-ethylaniline is a chemical compound with the CAS Number: 50775-72-9. It has a molecular weight of 155.63 and its IUPAC name is 3-chloro-4-ethylaniline . It is stored at a temperature of 4 degrees Celsius and has a purity of 95%. It is in liquid form .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-ethylaniline is 1S/C8H10ClN/c1-2-6-3-4-7 (10)5-8 (6)9/h3-5H,2,10H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, ethyl, and amino groups on the benzene ring .Physical And Chemical Properties Analysis
3-Chloro-4-ethylaniline is a liquid at room temperature . It has a molecular weight of 155.63 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Pharmaceutical Applications
- Stereoselective Synthesis: Ethyl (R)-4-chloro-3-hydroxybutyrate, a derivative closely related to 3-Chloro-4-ethylaniline, is utilized in the stereoselective synthesis of pharmacologically valuable products, including L-carnitine, using asymmetric hydrogenation and microfluidic chip reactor methods (Kluson et al., 2019).
- Drug Synthesis: 5-Chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinolinecarboxamide (laquinimod), an oral drug in clinical trials for multiple sclerosis, is synthesized using a high-yielding aminolysis reaction of ester with N-ethylaniline (Jansson et al., 2006).
Biotechnology and Biochemistry
- Biosynthesis of Chiral Compounds: Ethyl (S)-4-chloro-3-hydroxybutanoate ester, related to 3-Chloro-4-ethylaniline, serves as a precursor for enantiopure intermediates in chiral drug production, such as statins. Biocatalysis methods, involving yeast and Escherichia coli, are explored for efficient production (Ye et al., 2011).
Environmental Applications
- Degradation of Herbicides: The degradation of chloroacetanilide herbicides involves 2-Methyl-6-ethylaniline, a compound structurally similar to 3-Chloro-4-ethylaniline. A strain of Sphingobium sp. utilizes these compounds as carbon and energy sources, indicating potential applications in environmental bioremediation (Dong et al., 2015).
Molecular and Chemical Studies
- Molecular Structure and Magnetic Properties: Studies on iron(III) hexacoordinated metalloporphyrin complexes with 4-ethylaniline reveal insights into molecular structure, magnetic properties, and cyclic voltammetry, demonstrating applications in material science and chemistry (Dhifaoui et al., 2018).
Pharmacology
- Ryanodine Receptor-Like Ca2+ Channel Studies: Research on 4-chloro-3-ethylphenol, related to 3-Chloro-4-ethylaniline, demonstrates its impact on Ca2+ homeostasis, providing insights into the function of Ca2+ channels in various cell types, relevant to pharmacology and cell biology (Larini et al., 1995).
Safety and Hazards
3-Chloro-4-ethylaniline is classified as dangerous. It has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing its vapors and dust, washing thoroughly after handling, and not eating, drinking, or smoking when using this product .
Mechanism of Action
Target of Action
3-Chloro-4-ethylaniline is a chemical compound that is used as an intermediate in the production of organic pigments, drugs, and herbicides . .
Mode of Action
It is known that anilines, the class of compounds to which 3-chloro-4-ethylaniline belongs, often interact with their targets through nucleophilic substitution reactions .
Biochemical Pathways
It is known that anilines can participate in various biochemical reactions, including those involving enzymes and other proteins .
Pharmacokinetics
It is known that anilines can be absorbed through the skin, lungs, and gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
It is known that anilines can cause methemoglobinemia, a condition in which an abnormal amount of methemoglobin — a form of hemoglobin — is produced .
Action Environment
The action, efficacy, and stability of 3-Chloro-4-ethylaniline can be influenced by various environmental factors. For example, the presence of other chemicals can affect its reactivity. Additionally, factors such as temperature, pH, and light exposure can influence its stability .
properties
IUPAC Name |
3-chloro-4-ethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-2-6-3-4-7(10)5-8(6)9/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGGMEGRRIBANG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-ethylaniline | |
CAS RN |
50775-72-9 | |
| Record name | 3-chloro-4-ethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



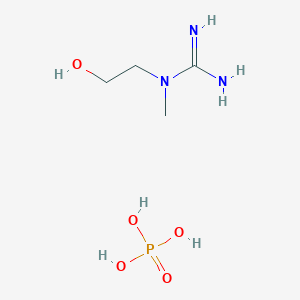
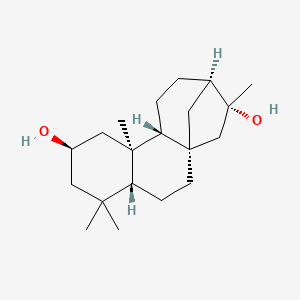
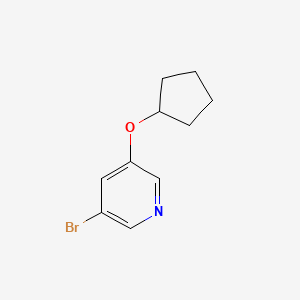

![2-Methylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B1632433.png)






